1957235-52-7 Enables a Direct C4 Conjugation Exit Vector Not Available in Native Lenalidomide or Pomalidomide
In contrast to lenalidomide, which relies on a C4 amino group for linker attachment (an exit vector requiring an additional amidation step), 1957235-52-7 provides a C4 acrylamide handle with a distinct, more rigid geometry. This eliminates the need for a flexible aniline nitrogen attachment, directly substituting the amino group with an α,β-unsaturated carbonyl system that can participate in both Michael addition and cycloaddition chemistries, offering a non-hydrolyzable, stable carbon-carbon bond linkage after reaction . The C4 position on the isoindolinone ring is a preferred exit vector for maintaining high CRBN binding affinity; functionalization at other positions, such as the glutarimide ring, leads to a >10-fold loss in binding potency as shown for other IMiD derivatives [1].
| Evidence Dimension | Exit Vector Position and Chemistry |
|---|---|
| Target Compound Data | C4 acrylamide (α,β-unsaturated carbonyl) on isoindolinone ring |
| Comparator Or Baseline | Lenalidomide: C4 amine (requires amidation); Pomalidomide: C4 amine on phthalimide ring |
| Quantified Difference | Not applicable — structural differentiation. Functional group transformation: Amine vs. Acrylamide. |
| Conditions | Structural comparison of CRBN ligand intermediates for PROTAC linker attachment |
Why This Matters
This dictates the synthetic route and the chemical properties of the final PROTAC linker, making 1957235-52-7 the necessary intermediate for conjugates requiring a rigid, non-hydrolyzable C4 linkage.
- [1] Winter, G. E. et al. (2015). Phthalimide conjugation as a strategy for PROTAC development. Nature Chemical Biology, 11(8), 634. View Source
